molecular formula C11H20O2 B14166920 5-Ethyl-2,4-nonanedione CAS No. 5336-61-8

5-Ethyl-2,4-nonanedione

Cat. No.: B14166920
CAS No.: 5336-61-8
M. Wt: 184.27 g/mol
InChI Key: LOZUOAXDIFHKSF-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-nonanedione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2,4-nonanedione can be synthesized through several methods. One common method involves the condensation of ethyl caproate with acetone in the presence of sodium hydride, yielding a product with a 54-80% yield . Another method involves the acylation of ethyl acetoacetate followed by cleavage and decarboxylation, resulting in a 51% yield . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can produce this compound with a 61% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-nonanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethyl-2,4-nonanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-nonanedione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Nonanedione: A similar diketone with a shorter carbon chain.

    3-Methyl-2,4-nonanedione: Another diketone with a methyl group instead of an ethyl group.

Uniqueness

5-Ethyl-2,4-nonanedione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and ethyl group make it different from other similar diketones, affecting its reactivity and applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2,4-nonanedione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be adapted from analogous diketone preparations, such as the method used for 3-Ethyl-2,4-nonanedione . Key steps include controlling steric and electronic factors during alkylation and ketone formation. Optimization involves iterative adjustments of temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Trial experiments should be conducted to determine ideal molar ratios of precursors (e.g., ethyl Grignard reagents) and reaction times, followed by GC-MS or NMR monitoring .

Q. How can mass spectrometry (MS) and gas chromatography (GC) be employed to characterize this compound, and what are the diagnostic fragmentation patterns?

  • Methodological Answer : In MS analysis, this compound exhibits α-cleavage fragments at m/z = 43 (base peak) and m/z = 169 (loss of CH3), consistent with diketone fragmentation . GC retention times should be cross-validated against NIST reference data using polar capillary columns (e.g., DB-WAX) to resolve co-eluting isomers . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects in complex samples.

Q. What analytical techniques are most effective for quantifying this compound in biological or environmental matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (220–280 nm) is suitable for purified samples, while GC-MS offers higher sensitivity for trace analysis in complex mixtures (e.g., plant extracts) . Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) should precede analysis to isolate the compound from interfering substances. Method validation must include recovery studies and limit-of-detection (LOD) calculations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) for this compound be resolved, and what strategies validate structural assignments?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl3) and 2D NMR techniques (COSY, HSQC) to confirm connectivity . For MS conflicts, high-resolution MS (HRMS) can distinguish isobaric fragments. Cross-referencing with synthetic standards and computational modeling (DFT for expected spectra) adds robustness .

Q. What mechanistic insights explain the formation of this compound in natural systems, and how can isotopic labeling elucidate biosynthetic pathways?

  • Methodological Answer : Hypothesize pathways via β-keto acid decarboxylation or polyketide synthase (PKS) activity. Isotopic labeling (e.g., <sup>13</sup>C-acetate) in precursor-feeding experiments, followed by MS/MS analysis, can track carbon incorporation . Comparative metabolomics of native vs. engineered microbial strains may identify key enzymes .

Q. How does this compound interact with oxidative environments, and what statistical models (e.g., PLS regression) predict its stability in such conditions?

  • Methodological Answer : Accelerated oxidation studies under controlled O2 levels can model degradation kinetics. PLS regression, as applied to wine diketones , integrates variables like pH, temperature, and radical scavengers. Data should include time-series HPLC measurements and ANOVA to assess factor significance .

Q. What experimental designs minimize confounding variables when studying this compound’s role in flavor or fragrance chemistry?

  • Methodological Answer : Use factorial designs to test interactions between variables (e.g., concentration, matrix composition). For sensory studies, double-blind trials with trained panels reduce bias. Control for matrix effects by spiking inert substrates (e.g., ethanol/water mixtures) and comparing headspace SPME-GC profiles .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic this compound, and what quality-control metrics ensure reproducibility?

  • Methodological Answer : Implement stringent QC protocols:

  • Purity : ≥95% by GC-FID or HPLC-UV .
  • Consistency : Statistical process control (SPC) charts for key reaction parameters (e.g., yield, byproduct levels) .
  • Documentation : Full disclosure of synthetic routes, purification steps, and spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in biological assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. For high-throughput screens, apply false-discovery-rate (FDR) corrections to mitigate Type I errors .

Q. Tables

Analytical Technique Key Parameters Application Reference
GC-MSColumn: DB-WAX; Ionization: EI (70 eV)Purity assessment, isomer resolution
HPLC-UVColumn: C18; λ: 240 nm; Mobile phase: MeCN/H2O (60:40)Quantification in simple matrices
SPME-GC-MSFiber: PDMS/DVB; Extraction time: 30 minTrace analysis in complex biological samples

Properties

CAS No.

5336-61-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-ethylnonane-2,4-dione

InChI

InChI=1S/C11H20O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10H,4-8H2,1-3H3

InChI Key

LOZUOAXDIFHKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)CC(=O)C

Origin of Product

United States

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